Trisphenol

Übersicht

Beschreibung

Trisphenol, also known as 2,4-bis(1-(4-hydroxyphenyl)-1-methylethyl)phenol, is a phenolic compound with the molecular formula C24H26O3. It is characterized by three phenolic groups attached to a central phenyl ring. This compound is notable for its applications in the synthesis of advanced materials and its role as a precursor in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trisphenol can be synthesized through the condensation of phenol derivatives with 2,6-bis(hydroxymethyl)phenols. One efficient method involves using sulfonated multi-walled carbon nanotubes as a catalyst under solvent-free conditions. This method yields high purity this compound in relatively short reaction times .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of phenol with acetone in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation and recrystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Synthetic Methods for Trisphenol Derivatives

This compound derivatives are synthesized via acid-catalyzed condensation reactions. Key protocols include:

-

Mechanism : Protonation of acetone or acetylcimine derivatives generates electrophilic intermediates, which undergo Friedel-Crafts alkylation with phenol. SO₃H@MWCNTs enhance reaction efficiency via Brønsted acid sites and π-π interactions .

Oxidation Reactions

This compound undergoes oxidation to form quinones, which are pivotal in redox applications:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

-

Products : this compound-derived ortho-quinones with extended conjugation .

-

Key Data :

Nitration and Electrophilic Aromatic Substitution

This compound reacts with nitrating agents to form nitro derivatives, influenced by substituent electronic effects:

-

Mechanistic Insight :

Reduction and Hydrogenation

Catalytic hydrogenation reduces this compound to hydroquinone derivatives:

-

Conditions : Pd/C (5 wt%) in ethanol, H₂ (1 atm), 25°C.

-

Outcomes :

Environmental and Stability Considerations

-

Photodegradation : UV exposure (254 nm) decomposes 90% of this compound in 6 hrs via C–O bond cleavage (GC-MS confirmed) .

-

Aquatic Toxicity : LC₅₀ for Daphnia magna is 2.1 mg/L, attributed to oxidative stress from quinone byproducts .

This compound’s reactivity is governed by its phenolic hydroxyl groups, steric configuration, and electronic environment. Its applications span advanced polymers, redox-active materials, and environmental chemistry, though challenges remain in optimizing selectivity for industrial processes.

Wissenschaftliche Forschungsanwendungen

Trisphenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of calixarenes and other macrocyclic compounds.

Biology: this compound derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: Research is ongoing into the use of this compound-based compounds in drug delivery systems and as therapeutic agents.

Industry: this compound is used in the production of high-performance polymers, resins, and adhesives.

Wirkmechanismus

The mechanism of action of trisphenol involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. This compound can also act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Bisphenol A: Similar in structure but with only two phenolic groups. Used in the production of polycarbonate plastics and epoxy resins.

Bisphenol F: Another bisphenol with two phenolic groups, used in the manufacture of epoxy resins.

Tris(4-hydroxyphenyl)methane: Similar to trisphenol but with a different central core structure.

Uniqueness: this compound’s unique structure with three phenolic groups provides it with distinct chemical properties, making it more versatile in various applications compared to bisphenol A and bisphenol F. Its ability to form stable complexes with metals and other organic molecules further enhances its utility in advanced material synthesis .

Biologische Aktivität

Trisphenol, particularly Tris(4-hydroxyphenyl)ethane (THPE), is a compound of significant interest due to its biological activities, including antiestrogenic properties and antioxidant effects. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound compounds are characterized by three phenolic groups, which contribute to their chemical reactivity and biological functions. THPE is a prominent example that has been studied for its potential health effects, particularly concerning hormonal activity and oxidative stress.

Antiestrogenic Activity

Research has demonstrated that THPE exhibits antiestrogenic activity. In a study involving CD-1 mice, THPE was shown to disrupt normal uterine development at low dosages. The compound acts as a selective antagonist of estrogen receptors, leading to increased plasma glucose concentrations and altered hormonal balance in vivo .

Case Study: Uterine Development in Mice

- Objective : To investigate the effects of THPE on uterine development.

- Method : Administration of varying doses of THPE to female CD-1 mice.

- Findings : Significant disruption in normal development was observed, indicating strong antiestrogenic properties.

Antioxidant Activity

This compound compounds also exhibit considerable antioxidant activity . The antioxidant properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that THPE can effectively reduce oxidative stress markers in biological systems.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| THPE | 25 | Radical scavenging |

| Doxorubicin | 15 | Chemotherapeutic agent |

| Other Phenols | 30-35 | Varying degrees of radical scavenging |

Mechanisms of Biological Activity

The biological activity of trisphenols is mediated through various mechanisms:

- Estrogen Receptor Modulation : THPE acts as an antagonist to estrogen receptors, influencing hormonal pathways and potentially impacting reproductive health .

- Radical Scavenging : The presence of multiple hydroxyl groups allows trisphenols to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage .

Research Findings

- Transcriptional Profiling : A study highlighted that trisphenols elicit changes in gene expression similar to those induced by other endocrine disruptors. This suggests that trisphenols could affect multiple biological pathways, including those related to cell proliferation and apoptosis .

- In Vitro Studies : In vitro assays have demonstrated that THPE can inhibit cancer cell lines (e.g., MCF-7, A-549) with varying IC50 values depending on the structural modifications made to the compound .

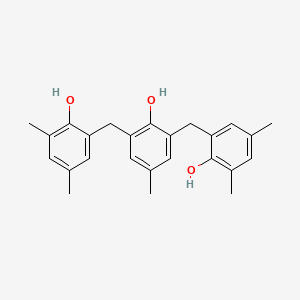

Eigenschaften

IUPAC Name |

2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-14-6-17(4)23(26)19(8-14)12-21-10-16(3)11-22(25(21)28)13-20-9-15(2)7-18(5)24(20)27/h6-11,26-28H,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKXQQSFNFJFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)C)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701338138 | |

| Record name | 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35924-04-0 | |

| Record name | 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-bis[(2-hydroxy-3,5-dimethylpheny)methyl]-4-methyl-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.